1-Benzyl-4-butylpiperidin-4-ol

Overview

Description

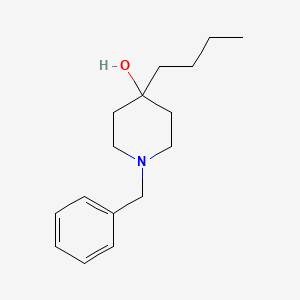

“1-Benzyl-4-butylpiperidin-4-ol” is a chemical compound with the molecular formula C16H25NO . It has a molecular weight of 247.37600 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The synthetic route includes the use of n-Butyllithium, N-Benzyl-4-piperidone, Butylmagnesium, and 2-Bromobenzoic acid . The literature references for the synthesis include patents US2004/67931 A1, 2004 and US2002/65292 A1, 2002 .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C16H25NO . The exact mass is 247.19400 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.37600, an exact mass of 247.19400, and a LogP of 3.14160 . The boiling point, melting point, density, and flash point are not specified .Scientific Research Applications

Synthesis Techniques and Intermediates

- Regiospecific Synthesis : A method was developed for regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which are intermediates for antitumor piperidine alkaloids, showing potential in the synthesis of 1-Benzyl-4-butylpiperidin-4-ol (Grishina et al., 2017).

Chemical Reactions and Modifications

- Chemoselective N-Alkylation : Research demonstrates a method for chemoselective N-alkylation of tetramethylpiperidin-4-ol compounds, keeping the hydroxyl functional group intact. This process highlights the versatility of piperidin-4-ol compounds in chemical modifications (Membrat et al., 2019).

- Suzuki-Miyaura Cross-Coupling Reaction : The synthesis of 4-aryl-but-2-en-1-ols through Suzuki-Miyaura cross-coupling, which involves piperidine derivatives, suggests a method for modifying this compound (Yu, Wu, & Yang, 2012).

Pharmaceutical Research

- Pharmacological Potential : A study on 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one, which is structurally related to this compound, demonstrated its potential as a dopamine D4 receptor antagonist, indicating possible pharmacological applications (Del Bello et al., 2018).

Material Science

- Polymer Membrane Properties : A study involving benzyl-3-butylimidazolium tetrafluoroborate, a compound related to this compound, examined its influence on the properties of dense polymer membranes. This indicates potential applications in material science, specifically in membrane technology (Kohoutová et al., 2009).

Catalysis

- Catalysis in Oxidation Reactions : Research on 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, a similar compound, in catalyzing oxidation reactions suggests potential catalytic applications for this compound in organic synthesis (Machado et al., 2015).

Safety and Hazards

The safety data sheet (SDS) for “1-Benzyl-4-butylpiperidin-4-ol” can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Properties

IUPAC Name |

1-benzyl-4-butylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-2-3-9-16(18)10-12-17(13-11-16)14-15-7-5-4-6-8-15/h4-8,18H,2-3,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNULDALWGMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCN(CC1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340323 | |

| Record name | 1-benzyl-4-butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22093-36-3 | |

| Record name | 1-benzyl-4-butylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)